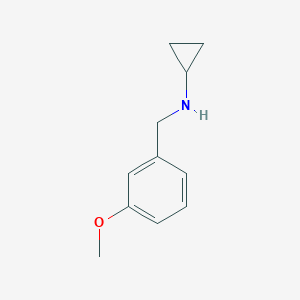

N-(3-methoxybenzyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPAMNLYORQZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405983 | |

| Record name | N-(3-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-31-2 | |

| Record name | N-(3-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(3-methoxyphenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-((3-methoxyphenyl)methyl)cyclopropanamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-((3-methoxyphenyl)methyl)cyclopropanamine, a secondary amine incorporating two key pharmacophoric motifs: the cyclopropanamine group and the methoxybenzyl moiety. We delve into the compound's precise chemical identity, including its formal IUPAC nomenclature, and present its computed physicochemical properties. The core of this document is a detailed, field-proven protocol for its synthesis via reductive amination, explaining the mechanistic rationale behind the chosen methodology. Furthermore, we explore the compound's significance as a valuable scaffold in medicinal chemistry and drug development, particularly in the context of CNS disorders and enzyme inhibition. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their discovery programs.

Chemical Identity and Physicochemical Properties

The accurate identification of a chemical entity is foundational to all scientific research. The compound commonly referred to as N-(3-methoxybenzyl)cyclopropanamine is formally named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

IUPAC Name: N-((3-methoxyphenyl)methyl)cyclopropanamine [1]

This name is derived by identifying the parent amine as cyclopropanamine and the substituent attached to the nitrogen atom as a (3-methoxyphenyl)methyl group.

Structural and Molecular Data:

-

Molecular Formula: C₁₁H₁₅NO[1]

-

SMILES: COC1=CC=CC(=C1)CNC2CC2[1]

-

InChI Key: NUPAMNLYORQZRV-UHFFFAOYSA-N[1]

The key physicochemical properties, computed and aggregated from authoritative databases, are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | [1] |

| Monoisotopic Mass | 177.11537 Da | [1] |

| XlogP (Predicted) | 2.0 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

| Topological Polar Surface Area | 21.3 Ų | [2] |

Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing N-((3-methoxyphenyl)methyl)cyclopropanamine is the direct reductive amination. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then immediately reduced in situ to the target amine.[3] This approach is favored for its high atom economy and operational simplicity.

Mechanistic Rationale and Reagent Selection

The synthesis can be approached from two equivalent pathways:

-

Reaction of 3-methoxybenzylamine with cyclopropanecarboxaldehyde .

-

Reaction of cyclopropanamine with 3-methoxybenzaldehyde .

Pathway 1 is often preferred due to the commercial availability and stability of the starting materials, 3-methoxybenzylamine[4][5] and cyclopropanecarboxaldehyde.

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride could reduce the starting aldehyde, milder and more selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.

Expertise & Causality: Sodium triacetoxyborohydride is a mild and selective hydride donor that is particularly effective for reducing iminium ions much faster than it reduces aldehydes or ketones.[3] This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct (3-methoxybenzyl alcohol). Furthermore, it is not water-sensitive and performs well in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE), making the reaction setup straightforward and robust.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol

Materials:

-

3-Methoxybenzylamine (1.0 eq)

-

Cyclopropanecarboxaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

-

Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) until the reaction is complete (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure N-((3-methoxyphenyl)methyl)cyclopropanamine.

Significance and Applications in Drug Discovery

N-((3-methoxyphenyl)methyl)cyclopropanamine is not merely a simple organic molecule; it is a scaffold that embodies structural features prevalent in biologically active compounds. Its value lies in the combination of the rigid, strained cyclopropanamine core and the electronically versatile methoxybenzyl group.

The Cyclopropanamine Pharmacophore

The cyclopropanamine motif is a privileged structure in medicinal chemistry. It acts as a bioisostere for larger or more flexible groups and its strained three-membered ring can impart unique conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets.

A prominent example is in the field of epigenetics, where functionalized cyclopropanamine derivatives are potent inhibitors of Lysine-specific demethylase 1 (LSD1) .[6] LSD1 inhibitors are under investigation as novel therapeutics for a range of central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease, as well as certain cancers.[6] The cyclopropylamine moiety is crucial for the mechanism-based inactivation of the FAD cofactor in the enzyme's active site.

Role as a Chemical Scaffold

The title compound is an ideal starting point for generating libraries of more complex molecules for high-throughput screening. The secondary amine provides a reactive handle for further functionalization, such as acylation, sulfonylation, or alkylation, to explore the structure-activity relationship (SAR) around a given target.

Caption: Use of the core scaffold in generating a diverse chemical library.

This strategic derivatization allows for the systematic modulation of properties such as potency, selectivity, solubility, and metabolic stability, which are critical for advancing a lead compound through the drug development pipeline.[7][8]

Conclusion

N-((3-methoxyphenyl)methyl)cyclopropanamine is a well-defined chemical entity with significant potential as a building block in modern medicinal chemistry. Its synthesis is readily achievable through a robust and scalable reductive amination protocol. The incorporation of the clinically relevant cyclopropanamine pharmacophore makes this compound and its derivatives particularly attractive for discovery programs targeting enzymes and receptors, especially within the CNS therapeutic area. This guide provides the foundational knowledge and practical methodology required for researchers to synthesize, characterize, and strategically utilize this valuable chemical scaffold.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4719991, N-((3,4-dimethoxyphenyl)methyl)cyclopropanamine. Available from: [Link].

- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.

-

PubChemLite. N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). Available from: [Link]

-

Chesnokov, G. A., & Gademann, K. (2019). A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(13), 5651. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12545984, 3-methoxy-N-methylpropan-1-amine. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114782944, N-benzyl-3-((3-fluorophenyl)methoxy)propan-1-amine. Available from: [Link].

-

D'yakonov, V. A., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 25(21), 5194. Available from: [Link]

-

Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. Available from: [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 112-113. Available from: [Link]

-

Organic Syntheses. 1-Hydrosilatrane. Available from: [Link]

-

Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3817-3828. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135436696, N-benzyl-3-(3-methoxypropoxy)propan-1-amine. Available from: [Link].

-

LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available from: [Link]

Sources

- 1. PubChemLite - N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. N-benzyl-3-[(3-fluorophenyl)methoxy]propan-1-amine | C17H20FNO | CID 114782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5071-96-5|3-Methoxybenzylamine|BLD Pharm [bldpharm.com]

- 5. 3-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

CAS number for N-(3-methoxybenzyl)cyclopropanamine

Technical Monograph: N-(3-Methoxybenzyl)cyclopropanamine

Part 1: Executive Summary & Identification

N-(3-Methoxybenzyl)cyclopropanamine is a specialized secondary amine building block used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly those targeting the histamine (H3/H4) and dopamine receptors.[1] Structurally, it consists of a cyclopropylamine core N-alkylated with a 3-methoxybenzyl group.[1][2][3]

Its steric profile—defined by the rigid cyclopropyl ring—offers unique conformational constraints compared to standard isopropyl or ethyl analogs, often improving metabolic stability and receptor selectivity in medicinal chemistry campaigns.[1]

Chemical Identity Matrix

| Parameter | Detail |

| Chemical Name | N-(3-Methoxybenzyl)cyclopropanamine |

| Synonyms | N-Cyclopropyl-3-methoxybenzylamine; N-[(3-methoxyphenyl)methyl]cyclopropanamine |

| CAS Number (Free Base) | 625437-31-2 |

| CAS Number (HCl Salt) | 1050419-13-0 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.25 g/mol (Free Base); 213.71 g/mol (HCl Salt) |

| SMILES | COC1=CC=CC(CNC2CC2)=C1 |

| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl salt) |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of N-(3-methoxybenzyl)cyclopropanamine must avoid over-alkylation (formation of the tertiary amine).[1] Therefore, Reductive Amination is the superior protocol over direct alkylation with benzyl halides.[1]

Core Protocol: Reductive Amination

Reaction Logic: Direct alkylation of cyclopropylamine with 3-methoxybenzyl bromide often leads to significant dialkylation (formation of the tertiary amine) due to the enhanced nucleophilicity of the secondary amine product.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method because STAB is mild enough to reduce the intermediate imine selectively without reducing the aldehyde starting material or the final product.[1]

Reagents:

-

Substrate: 3-Methoxybenzaldehyde (1.0 equiv)

-

Amine: Cyclopropylamine (1.1–1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Catalyzes imine formation.[1]

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with 3-methoxybenzaldehyde and DCE (0.2 M concentration).

-

Add cyclopropylamine and Acetic Acid.[1]

-

Stir at room temperature (20–25°C) for 30–60 minutes. Note: This allows the equilibrium to favor the imine intermediate.

-

-

Reduction:

-

Add NaBH(OAc)₃ portion-wise over 15 minutes. Caution: Mild exotherm.

-

Stir the suspension vigorously at room temperature for 12–16 hours under nitrogen atmosphere.

-

-

Quench & Workup:

-

Purification:

-

The crude oil is often >95% pure.[1] If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (with 1% Triethylamine to prevent streaking).

-

Salt Formation: Dissolve free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt (CAS 1050419-13-0).[1]

-

Process Workflow Diagram

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Part 3: Analytical Characterization (QC)

To validate the identity of CAS 625437-31-2, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The cyclopropyl group provides a highly diagnostic high-field signature.[1]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| Ar-H | 7.20 – 6.80 | Multiplet | 4H | Aromatic protons (3-substituted pattern).[1] |

| Ar-CH₂-N | 3.82 | Singlet | 2H | Benzylic methylene.[1] |

| O-CH₃ | 3.80 | Singlet | 3H | Methoxy group.[1] |

| N-CH (Cyclopropyl) | 2.15 | Multiplet | 1H | Methine proton on cyclopropyl ring.[1] |

| Cyclopropyl-CH₂ | 0.45 – 0.35 | Multiplet | 4H | Distinctive high-field methylene protons.[1] |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass (M+H)⁺: 178.12 Da

-

Fragmentation Pattern: Loss of the cyclopropyl group or tropylium ion formation may be observed depending on collision energy.[1]

Part 4: Handling & Stability

-

Storage: The free base is an oil and is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C. The HCl salt (CAS 1050419-13-0) is significantly more stable and is the preferred form for long-term storage.[1]

-

Safety: As with most benzylamines, treat as an irritant.[1] The cyclopropyl moiety is strained; avoid contact with strong Lewis acids which may catalyze ring-opening polymerization.[1]

References

-

Sigma-Aldrich (Merck KGaA). Product Detail: N-(3-methoxybenzyl)cyclopropanamine hydrochloride.[1] Catalog No. CH4424852120.[1][5] Accessed 2026.[1][6]

-

PubChem. Compound Summary: N-[(3-methoxyphenyl)methyl]cyclopropanamine (CAS 625437-31-2).[1] National Center for Biotechnology Information.[1] [1]

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis method described).

Sources

- 1. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine - Chempedia - LookChem [lookchem.com]

- 3. CAS 1050419-13-0 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-methoxybenzyl cyclopropanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to N-(3-methoxybenzyl)cyclopropanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)cyclopropanamine, a secondary amine of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its molecular formula and weight, and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, this guide discusses the expected physicochemical properties, spectroscopic characteristics, and key aspects of its reactivity and stability. Safety protocols for handling and storage are also outlined to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel benzylamine derivatives.

Chemical Identity and Properties

N-(3-methoxybenzyl)cyclopropanamine is a chemical compound with the molecular formula C₁₁H₁₅NO. Its structure features a cyclopropylamine moiety attached to a 3-methoxybenzyl group.

Table 1: Physicochemical Properties of N-(3-methoxybenzyl)cyclopropanamine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChemLite[1] |

| Molecular Weight | 177.24 g/mol | BLD Pharm[2] |

| Monoisotopic Mass | 177.11537 Da | PubChemLite[1] |

| Predicted XlogP | 2.0 | PubChemLite[1] |

| CAS Number | 625437-31-2 (for the HCl salt) | - |

Synthesis and Purification

Rationale for Synthetic Approach

The chosen synthetic pathway involves the protection of the primary amine (3-methoxybenzylamine) as a sulfonamide, followed by N-alkylation with a cyclopropyl halide, and subsequent deprotection. This method is favored due to its high efficiency and the stability of the sulfonamide intermediate, which facilitates purification. The use of a 2-nitrobenzenesulfonyl protecting group is particularly advantageous as it can be cleaved under mild conditions, preserving the integrity of the final product.

Experimental Protocol

Step A: Synthesis of N-(3-Methoxybenzyl)-2-nitrobenzenesulfonamide

-

In a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methoxybenzylamine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (0.9 equivalents) in dichloromethane over 5-10 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Quench the reaction with 1N hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide as a solid.

Step B: N-Alkylation with a Cyclopropyl Halide

-

In a two-necked round-bottomed flask under a nitrogen atmosphere, combine N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 equivalent) and potassium carbonate (3.0 equivalents) in anhydrous dimethylformamide (DMF).

-

To the stirred mixture, add a cyclopropyl halide (e.g., cyclopropyl bromide, 1.1 equivalents).

-

Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield N-(cyclopropyl)-N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide.

Step C: Deprotection to Yield N-(3-methoxybenzyl)cyclopropanamine

-

In a two-necked round-bottomed flask, dissolve thiophenol (2.5 equivalents) in acetonitrile.

-

Cool the solution in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 equivalents).

-

After stirring for 5 minutes, remove the ice bath and add a solution of N-(cyclopropyl)-N-(3-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile.

-

Heat the reaction mixture to 50 °C for 1 hour.

-

Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(3-methoxybenzyl)cyclopropanamine.

Caption: Synthetic workflow for N-(3-methoxybenzyl)cyclopropanamine.

Spectroscopic Characterization

While experimental spectra for N-(3-methoxybenzyl)cyclopropanamine are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, typically in the range of δ 6.7-7.3 ppm. A singlet for the methoxy group (OCH₃) protons would appear around δ 3.8 ppm. The benzylic protons (Ar-CH₂) should be visible as a singlet or a doublet depending on coupling with the amine proton, likely around δ 3.7-3.9 ppm. The protons of the cyclopropyl ring would appear in the upfield region, typically between δ 0.3-2.5 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the methoxy group resonating at a downfield chemical shift. The methoxy carbon itself would appear around δ 55 ppm. The benzylic carbon is expected around δ 50-55 ppm, and the carbons of the cyclopropyl ring would be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.12265.[1] Other adducts, such as [M+Na]⁺, may also be observed.

Table 2: Predicted Mass Spectrometry Data for N-(3-methoxybenzyl)cyclopropanamine Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.12265 |

| [M+Na]⁺ | 200.10459 |

| [M+K]⁺ | 216.07853 |

| [M-H]⁻ | 176.10809 |

Source: PubChemLite[1]

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

-

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.

-

C-N stretch: In the 1020-1250 cm⁻¹ region.

Reactivity and Stability

N-(3-methoxybenzyl)cyclopropanamine is a secondary benzylic amine. The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to the molecule. It is expected to react with acids to form the corresponding ammonium salts. As a nucleophile, it can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Benzylic amines are generally stable under normal laboratory conditions but can be susceptible to oxidation, particularly at the benzylic position. Prolonged exposure to air and light should be avoided.

Potential Applications and Biological Activity

The structural motif of a benzylamine coupled with a cyclopropylamine is of interest in medicinal chemistry. Cyclopropylamines are present in a number of biologically active compounds, and the methoxybenzyl group can modulate pharmacokinetic and pharmacodynamic properties. While specific biological activities for N-(3-methoxybenzyl)cyclopropanamine have not been reported in the provided search results, related N-benzylcyclopropanamine derivatives are explored for their potential as therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions should be taken when handling N-(3-methoxybenzyl)cyclopropanamine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Caption: Key safety protocols for handling secondary amines.

Conclusion

N-(3-methoxybenzyl)cyclopropanamine is a compound with a well-defined molecular formula and weight. While specific experimental data is limited in the public domain, its synthesis can be reliably approached using established organic chemistry methodologies. Its structural features suggest potential for further investigation in various fields, particularly in the development of novel bioactive molecules. Adherence to standard safety protocols for handling amines is essential when working with this compound. This guide provides a solid foundation for researchers initiating studies involving N-(3-methoxybenzyl)cyclopropanamine.

References

-

PubChemLite. N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). Available from: [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of N-(3-methoxybenzyl)cyclopropanamine Receptor Binding

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(3-methoxybenzyl)cyclopropanamine, a putative monoamine oxidase (MAO) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles and practical methodologies for predicting the binding affinity and interaction of this small molecule with its primary biological targets, MAO-A and MAO-B. By integrating established computational techniques with field-proven insights, this guide serves as a self-validating framework for robust and reliable in silico drug discovery.

Introduction: The Rationale for In Silico Investigation

N-(3-methoxybenzyl)cyclopropanamine belongs to the class of cyclopropylamines, which are known to act as inhibitors of monoamine oxidases.[1] These enzymes, MAO-A and MAO-B, are critical regulators of neurotransmitter levels in the brain and periphery, making them significant targets for the treatment of depression, Parkinson's disease, and other neurological disorders.[2][3] Selective inhibition of MAO-A is primarily associated with antidepressant effects, while selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[4]

In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between N-(3-methoxybenzyl)cyclopropanamine and the MAO isoforms at an atomic level. This computational approach allows for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the structural determinants of selectivity. Such insights are invaluable for guiding lead optimization, predicting potential off-target effects, and designing novel, more potent, and selective inhibitors.

Part 1: Target and Ligand Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing the protein targets (MAO-A and MAO-B) and the ligand of interest for subsequent computational analysis.

Retrieval and Preparation of Receptor Structures

Crystal structures of human MAO-A and MAO-B are available in the Protein Data Bank (PDB). For this study, we will utilize the following high-resolution structures:

| Target | PDB ID | Resolution (Å) | Co-crystallized Ligand |

| MAO-A | 2Z5X | 2.20 | Harmine[5] |

| MAO-B | 1GOS | 3.00 | Pargyline[6] |

Experimental Protocol: Receptor Preparation

-

Download PDB Files: Obtain the coordinate files for the selected PDB entries from the RCSB PDB database.

-

Remove Non-essential Molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file. The flavin adenine dinucleotide (FAD) cofactor, which is essential for catalytic activity, must be retained.[7]

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This step is crucial for accurate hydrogen bond calculations.

-

Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor using a force field such as AMBER or CHARMM.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation

The three-dimensional structure of N-(3-methoxybenzyl)cyclopropanamine (PubChem CID: 4721137) will be retrieved from the PubChem database.[8] Additionally, known MAO inhibitors will be used as controls for validation.

| Ligand | PubChem CID | MAO Selectivity |

| N-(3-methoxybenzyl)cyclopropanamine | 4721137 | Unknown (Predicted) |

| Clorgyline | 2807 | MAO-A Selective[4] |

| Selegiline (L-Deprenyl) | 26757 | MAO-B Selective[4] |

| Tranylcypromine | 5530 | Non-selective[9][10] |

Experimental Protocol: Ligand Preparation

-

Download 3D Structure: Obtain the 3D structure of the ligands in SDF format from PubChem.[11][12]

-

Generate Tautomers and Ionization States: At a physiological pH of 7.4, the secondary amine of N-(3-methoxybenzyl)cyclopropanamine is likely to be protonated. It is essential to generate plausible tautomers and ionization states for all ligands.

-

Assign Partial Charges: Assign partial charges to the ligand atoms using a suitable method, such as the Gasteiger-Marsili method.

-

Energy Minimization: Perform an energy minimization of the ligand structures to obtain a low-energy conformation.

Part 2: Predicting Binding Interactions - A Multi-faceted Approach

To gain a comprehensive understanding of the binding of N-(3-methoxybenzyl)cyclopropanamine to MAO-A and MAO-B, a combination of molecular docking and molecular dynamics simulations will be employed.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity through a scoring function.

Experimental Protocol: Molecular Docking

-

Define the Binding Site: The binding site for both MAO-A and MAO-B is located in a hydrophobic cavity containing the FAD cofactor.[6][13] The binding site can be defined based on the location of the co-crystallized ligand in the template structures.

-

Perform Docking: Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared ligands into the defined binding sites of MAO-A and MAO-B.

-

Analyze Docking Poses: Analyze the top-scoring docking poses for each ligand in both receptors. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key active site residues.

-

Score and Rank Ligands: Use the docking scores to rank the ligands based on their predicted binding affinities for each receptor.

Visualization: Molecular Docking Workflow

Caption: Workflow for Molecular Docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the flexibility of the binding pocket.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Solvate the docked ligand-receptor complexes in a water box with appropriate ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to physiological temperature (310 K) and stabilize the pressure.

-

Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics to evaluate include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues.

Visualization: MD Simulation Workflow

Caption: Molecular Dynamics Simulation Workflow.

Part 3: Elucidating the Structural Basis of Activity - Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This information is invaluable for virtual screening and the design of new inhibitors.

Ligand-Based Pharmacophore Modeling

In the absence of a co-crystallized structure of our lead compound, a ligand-based approach can be employed using a set of known active MAO inhibitors.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Select Training Set: Compile a set of structurally diverse and potent MAO-A and MAO-B inhibitors with known activities.

-

Generate Conformers: Generate a diverse set of low-energy conformers for each molecule in the training set.

-

Feature Identification: Identify common chemical features, such as hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings, that are present in the active molecules.

-

Pharmacophore Generation and Validation: Use a program like Phase, Catalyst, or LigandScout to generate and validate a 3D pharmacophore model. The model should be able to distinguish between active and inactive compounds.

Visualization: Ligand-Based Pharmacophore Generation

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the receptor binding of N-(3-methoxybenzyl)cyclopropanamine to MAO-A and MAO-B. By following the detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate robust predictive models of ligand-receptor interactions.

The insights gained from these computational studies can provide a strong foundation for understanding the potential of N-(3-methoxybenzyl)cyclopropanamine as a selective or non-selective MAO inhibitor. The predicted binding modes and affinities can guide future experimental studies, such as enzymatic assays and X-ray crystallography, to validate the in silico findings. Ultimately, this integrated computational and experimental approach will accelerate the discovery and development of novel therapeutic agents targeting the monoamine oxidase enzymes.

References

-

Monoamine oxidase A. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

-

Son, S. Y., Ma, J., & Edmondson, D. E. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739–5744. [Link]

-

Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology, 9(1), 22–26. [Link]

- Gershanik, O. (2023). Adjunctive MAO-B or COMT inhibitors for Parkinson's disease. VJNeurology.

-

Hotchkiss, A. J., Tipton, K. F., & Ramsay, R. R. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1897–1907. [Link]

- Unshakeable MD. (2019, April 19). MAO-B Inhibitors in PD.

-

Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. Retrieved January 29, 2026.

-

Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

- Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects.

-

Monoamine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

-

De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684–12689. [Link]

-

De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem3D. PubChem. Retrieved January 29, 2026.

- Rahman, F. I. (2023, March 22).

-

Son, S. Y., Ma, J., & Edmondson, D. E. (2008). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. [Link]

-

Binda, C., Li, M., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2005). 2BYB: Human Monoamine Oxidase B in complex with Deprenyl. RCSB PDB. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(3-methoxyphenyl)methyl]cyclopropanamine. PubChem. Retrieved January 29, 2026, from [Link]

Sources

- 1. unshakeablemd.com [unshakeablemd.com]

- 2. vjneurology.com [vjneurology.com]

- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine [ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. pnas.org [pnas.org]

- 8. PubChem3D - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Downloads - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. farisizzaturrahman.medium.com [farisizzaturrahman.medium.com]

- 13. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

Physicochemical Properties of Substituted Benzylcyclopropanamines: A Technical Guide

Topic: Physicochemical Properties of Substituted Benzylcyclopropanamines Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Substituted benzylcyclopropanamines represent a privileged scaffold in medicinal chemistry, serving as the structural core for a class of potent monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. Their utility is defined by the unique electronic and steric properties of the cyclopropane ring—specifically its ring strain (~27.5 kcal/mol) and the

This guide provides a comprehensive analysis of the physicochemical profile of this scaffold, distinguishing between the two primary isomers of interest:

- -Benzylcyclopropanamine: A secondary amine often used as a mechanistic probe for cytochrome P450 inactivation.[1]

-

2-Phenylcyclopropan-1-amine (Tranylcypromine/PCPA): The primary pharmacophore for LSD1/MAO inhibition, where the benzyl moiety is integrated into the ring system.

Structural Architecture & Electronic Properties

The Cyclopropyl Effect

The cyclopropane ring is not merely a spacer; it is an electronic modulator. The carbon atoms in the ring possess significant

-

Basicity Modulation: The increased

-character of the ring carbons pulls electron density away from the nitrogen lone pair, rendering cyclopropylamines less basic than their acyclic aliphatic counterparts (e.g., isopropylamine). -

Conformational Lock: The rigid cyclopropyl ring locks the amine and phenyl substituents into specific vectors, critical for active site fitting in enzymes like LSD1.

Isomerism and Nomenclature

Distinction between the regioisomers is vital for property profiling:

| Property | trans-2-Phenylcyclopropan-1-amine (PCPA) | |

| Structure | ||

| Amine Type | Secondary | Primary |

| Key Role | P450 Suicide Inhibitor | LSD1/MAO Inhibitor |

| Chirality | Achiral (at ring) | Chiral (1R, 2S / 1S, 2R) |

Physicochemical Profiling

Acid-Base Chemistry (pKa)

The pKa is a determinant of bioavailability and active site interaction (often requiring a protonated amine for salt bridge formation with Asp/Glu residues).

-

Baseline Values:

-

Cyclopropylamine pKa: ~8.7

-

Benzylamine pKa: ~9.3

- -Benzylcyclopropanamine pKa: Estimated 7.8 – 8.2 .

-

Tranylcypromine pKa: ~8.0 .

-

-

Substituent Effects (Hammett Correlation): Substitutions on the benzyl ring modulate the pKa via inductive effects.

-

Electron Withdrawing Groups (EWG): (e.g., 4-F, 4-

) Lower the pKa (making the amine less basic). -

Electron Donating Groups (EDG): (e.g., 4-OMe) Raise the pKa slightly.

-

Lipophilicity (LogP/LogD)

Lipophilicity governs blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeting MAO/LSD1 inhibitors.

-

Base LogP: Tranylcypromine has a LogP of ~1.6, ideal for CNS penetration.

-

Optimization: To improve potency against LSD1 while reducing MAO activity, bulky lipophilic groups (e.g., benzyloxy, piperazine) are often added to the phenyl ring (4-position). This shifts LogP to the 3.0–4.5 range, requiring careful balancing to maintain solubility.

Table 1: Physicochemical Data of Representative Derivatives

| Compound Class | R-Substituent | pKa (Est.) | LogP (Calc.) | Solubility (aq) |

| Parent | H | 8.0 | 1.6 | High |

| Halogenated | 4-F | 7.7 | 1.9 | Moderate |

| Methoxylated | 4-OMe | 8.2 | 1.5 | High |

| LSD1-Targeted | 4-Benzyloxy | 7.9 | 3.8 | Low |

Metabolic Stability & Reactivity

The defining feature of this scaffold is its metabolic reactivity, specifically Single Electron Transfer (SET) mechanism leading to ring opening.

Mechanism of Action (Suicide Inhibition)

Both scaffolds function as mechanism-based inactivators. The amine is oxidized to a radical cation, triggering the homolytic cleavage of the cyclopropane ring. The resulting carbon radical forms a covalent bond with the enzyme cofactor (FAD in MAO/LSD1) or the heme iron (in P450).

Visualization: Ring Opening Pathway

The following diagram illustrates the divergent pathways for

Caption: Divergent metabolic fate of the cyclopropylamine radical cation. The ring-opening pathway drives therapeutic efficacy (LSD1 inhibition) but also toxicity risks (P450 inactivation).

Experimental Protocols

Synthesis: Reductive Amination (N-Benzylcyclopropanamine)

This protocol yields the secondary amine scaffold efficiently.

Reagents: Cyclopropylamine (1.0 eq), Benzaldehyde derivative (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

Step-by-Step Workflow:

-

Imine Formation: Dissolve benzaldehyde (10 mmol) and cyclopropylamine (10 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (0.1 mL). Stir at RT for 2 hours under

. -

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

-

Quench: Allow to warm to RT and stir overnight. Quench with sat.

(aq). -

Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

. -

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient). Note: Amine products may streak; add 1%

to eluent.

pKa Determination (Potentiometric Titration)

Accurate pKa measurement is critical for understanding ionization at physiological pH (7.4).

-

Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (if solubility is low) mixture.

-

Titration: Titrate with standardized 0.1 M NaOH at 25°C under inert atmosphere (Argon) to prevent carbonate formation.

-

Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.

-

Validation: Use Benzylamine (pKa 9.33) as an internal standard control.

-

Case Study: Tranylcypromine in LSD1 Inhibition[3][4][5]

Tranylcypromine (TCP) is the starting point for LSD1 inhibitors.[2] However, TCP is non-selective, inhibiting MAO-A/B (antidepressant effect) and LSD1.

The Selectivity Challenge:

-

MAO Active Site: Smaller, hydrophobic "gate".

-

LSD1 Active Site: Larger, open binding cleft.

Solution: Introduction of bulky substituents at the para-position of the phenyl ring (e.g., 4-benzamide derivatives) creates steric clash with MAO but fills the LSD1 pocket, enhancing selectivity >100-fold.

Caption: Structural modifications of Tranylcypromine to shift selectivity from MAO to LSD1.

References

-

Structure-Activity Relationship and Modeling Studies of Inhibitors of Lysine Specific Demethylase 1. Vertex AI Search / PMC. Available at: [Link]

-

Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship. Vertex AI Search / PMC. Available at: [Link]

-

Metabolism of Cyclopropyl Groups. Hypha Discovery. Available at: [Link]

-

Chemical Properties of N-benzylcyclopropylamine. Cheméo. Available at: [Link]

-

Tranylcypromine (PubChem Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Literature review of N-(3-methoxybenzyl)cyclopropanamine research

An In-Depth Technical Guide to the Research of N-(3-methoxybenzyl)cyclopropanamine

Introduction: A Molecule of Neuropotential

N-(3-methoxybenzyl)cyclopropanamine is a synthetic organic compound characterized by two key structural motifs: a strained cyclopropylamine ring and a methoxy-substituted benzyl group. While specific research on this exact molecule is not extensively published, its constituent parts place it firmly within a class of compounds of significant interest to medicinal chemists and neuroscientists. The cyclopropylamine moiety is a well-established pharmacophore, most notably found in irreversible inhibitors of monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism.[1] The design of such molecules is a targeted effort to combine the unique electronic and conformational properties of the cyclopropane ring with substituents that can modulate potency, selectivity, and pharmacokinetic properties.[2][3]

This guide will synthesize information from closely related analogs to build a comprehensive technical overview of N-(3-methoxybenzyl)cyclopropanamine. We will explore its most logical synthetic pathway, predict its primary biological target and mechanism of action, provide detailed experimental protocols for its synthesis and evaluation, and discuss potential avenues for future research. This document is intended for researchers and drug development professionals seeking to understand the scientific rationale and practical methodologies for investigating this and similar neurologically active agents.

Part 1: Synthesis and Chemical Characterization

The most direct and industrially scalable approach for synthesizing N-(3-methoxybenzyl)cyclopropanamine is through reductive amination. This strategy is favored due to its high efficiency and the commercial availability of the starting materials: 3-methoxybenzaldehyde and cyclopropanamine.

Causality of Experimental Design: Reductive amination involves two key steps occurring in a single pot: the formation of a Schiff base (imine) intermediate followed by its immediate reduction to a secondary amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over other agents like sodium borohydride because it is milder, more selective for imines over carbonyls, and does not violently react with the protic solvent (methanol) often used, ensuring a controlled and high-yielding reaction.[1] The reaction is typically performed at room temperature to prevent side reactions and decomposition of the thermally sensitive imine intermediate.

Detailed Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize N-(3-methoxybenzyl)cyclopropanamine from 3-methoxybenzaldehyde and cyclopropanamine.

Materials:

-

3-methoxybenzaldehyde (1.0 eq)

-

Cyclopropanamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous methanol. Stir until the aldehyde is fully dissolved.

-

Imine Formation: Add cyclopropanamine (1.1 eq) dropwise to the stirred solution at room temperature. The slight excess of the amine helps to drive the equilibrium towards imine formation. Allow the mixture to stir for 30 minutes.

-

Reduction: In a separate container, dissolve sodium triacetoxyborohydride (1.5 eq) in dichloromethane. Add this solution slowly to the reaction mixture. Rationale: Adding the reducing agent as a solution helps control the reaction rate and dissipate any heat generated.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting aldehyde.

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Rationale: Multiple extractions ensure complete recovery of the organic product.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification & Validation: Purify the crude oil via column chromatography on silica gel. The final product's identity and purity must be validated using:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺: 178.12 m/z).[4]

-

HPLC: To determine purity (>95% is typically required for biological assays).

-

Visualization of Synthetic Workflow

Caption: Reductive amination workflow for synthesizing N-(3-methoxybenzyl)cyclopropanamine.

Part 2: Predicted Biological Activity and Mechanism of Action

The chemical structure of N-(3-methoxybenzyl)cyclopropanamine is highly analogous to known mechanism-based irreversible inhibitors of Monoamine Oxidase (MAO).[5] MAO enzymes (isoforms MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO increases the synaptic availability of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitor drugs.[6]

Hypothesized Mechanism of Irreversible Inhibition:

-

Competitive Binding: The inhibitor, structurally similar to endogenous substrates, binds to the active site of the MAO enzyme.

-

One-Electron Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site oxidizes the amine of the inhibitor by a single electron, generating a nitrogen-centered radical cation.

-

Ring Opening: The high strain of the cyclopropane ring facilitates its rapid opening, creating a reactive carbon-centered radical.[7]

-

Covalent Adduct Formation: This highly reactive radical intermediate then forms a covalent bond with either the FAD cofactor or a nearby cysteine residue in the active site.[5] This covalent modification permanently inactivates the enzyme, classifying the compound as a "suicide inhibitor." The enzyme can only regain activity through de novo synthesis.

Visualization of MAO Inhibition Pathway

Caption: Hypothesized mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.

Comparative Potency of Related MAO Inhibitors

To contextualize the potential efficacy of N-(3-methoxybenzyl)cyclopropanamine, the inhibitory constants (Kᵢ) for related, well-studied cyclopropylamine inhibitors are presented below. Lower Kᵢ values indicate higher potency.

| Compound | Target | Kᵢ (µM) | Citation |

| 1-Phenylcyclopropylamine | MAO-A | 170 | [5] |

| 1-Phenylcyclopropylamine | MAO-B | 0.95 | [5] |

| N-Cyclopropyl-α-methylbenzylamine | MAO-A | 1300 | [5] |

| N-Cyclopropyl-α-methylbenzylamine | MAO-B | 1.1 | [5] |

This data illustrates that small structural changes can significantly alter potency and selectivity between MAO-A and MAO-B. It is hypothesized that the 3-methoxybenzyl group will influence these properties for the title compound.

Part 3: Key Experimental Protocols for Biological Evaluation

To validate the predicted biological activity, a robust in vitro enzyme inhibition assay is required.

Detailed Protocol: In Vitro MAO-A/MAO-B Inhibition Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of N-(3-methoxybenzyl)cyclopropanamine for both MAO-A and MAO-B isoforms.

Principle: This protocol uses a fluorometric method where the MAO enzyme oxidizes a non-fluorescent substrate to a highly fluorescent product (e.g., hydrogen peroxide, which is then used in a coupled reaction to produce resorufin). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

N-(3-methoxybenzyl)cyclopropanamine (test compound), dissolved in DMSO

-

Pargyline (as a positive control for irreversible inhibition)

-

MAO-Glo™ Assay Kit (or similar, containing substrate, horseradish peroxidase, and a detection reagent)

-

96-well microplate (black, for fluorescence)

-

Plate reader with fluorescence capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

-

Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks in assay buffer to a working concentration determined from initial optimization experiments.

-

Pre-incubation (Time-Dependent Inhibition):

-

In separate wells of the 96-well plate, add the diluted enzyme (MAO-A or MAO-B).

-

Add the diluted test compound to the wells.

-

Rationale: Because the compound is a suspected irreversible inhibitor, pre-incubating the enzyme and inhibitor together for a set time (e.g., 30 minutes) at 37°C allows the time-dependent inactivation to occur before measuring residual activity.

-

-

Initiate Reaction: After pre-incubation, add the MAO substrate from the assay kit to all wells to start the enzymatic reaction.

-

Detection: Immediately add the detection reagent containing horseradish peroxidase. This reagent will react with the H₂O₂ produced by the MAO reaction to generate a fluorescent signal.

-

Measurement: Place the plate in a plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., 560 nm Ex / 590 nm Em for resorufin).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

-

Normalize the data, setting the rate of the no-inhibitor control to 100% activity and the background (no enzyme) to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The selectivity index is calculated by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B.

-

Visualization of Assay Workflow

Caption: Workflow for the in vitro determination of MAO inhibition (IC50).

Part 4: Future Research Directions

The foundational research outlined above opens several critical avenues for further investigation:

-

Selectivity Determination: A comprehensive analysis of the compound's selectivity for MAO-A versus MAO-B is paramount. MAO-A inhibitors are typically associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[8]

-

Reversibility Studies: Dialysis experiments should be conducted to confirm the irreversible nature of the inhibition. If enzyme activity is not restored after removing the unbound inhibitor, the mechanism is confirmed as irreversible.

-

In Vivo Efficacy: If potent and selective in vitro activity is confirmed, the compound should be advanced to in vivo animal models of depression (e.g., forced swim test) or Parkinson's disease to assess its therapeutic potential and pharmacokinetic/pharmacodynamic profile.

-

Off-Target Screening: As with any drug candidate, screening against a panel of other receptors and enzymes is necessary to identify potential side effects. The Lysine-specific demethylase 1 (LSD1) enzyme is a particularly relevant off-target to investigate, given its known inhibition by other cyclopropylamine-containing molecules like tranylcypromine.[9]

Conclusion

N-(3-methoxybenzyl)cyclopropanamine stands as a promising, albeit under-investigated, chemical entity. By leveraging established principles of medicinal chemistry and pharmacology, we can logically predict its synthesis, mechanism of action, and biological effects. Its structure strongly suggests a role as an irreversible inhibitor of monoamine oxidase, making it a compelling candidate for neuropharmacological research. The experimental frameworks provided in this guide offer a clear, scientifically-grounded path for synthesizing and validating this molecule, potentially unlocking a new tool for studying and treating neurological disorders.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(2), 341-346. [Link]

-

Sala, G., et al. (2014). Natural and synthetic cyclopropanes bearing simple functionalities are endowed with a large spectrum of biological properties. Current Organic Chemistry, 18(1), 2-29. [Link]

-

PubChemLite. N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). PubChemLite. [Link]

-

Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 1-2. [Link]

-

Fahrang, M., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Khan, H., et al. (2020). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 25(12), 2779. [Link]

-

Wikipedia. Monoamine oxidase inhibitor. Wikipedia. [Link]

-

Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of the American Chemical Society, 105(8), 2249-2251. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Synthesis of Cyclopropylamines [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - N-[(3-methoxyphenyl)methyl]cyclopropanamine (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 5. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of N-(3-Methoxybenzyl)cyclopropanamine

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-(3-methoxybenzyl)cyclopropanamine , a critical pharmacophore found in various GPCR ligands and lysine-specific demethylase (LSD1) inhibitors. While direct alkylation of cyclopropanamine often leads to over-alkylation (tertiary amine formation), this guide utilizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) . This method ensures mono-alkylation selectivity (>95%), operational simplicity, and scalability.

Strategic Analysis & Retrosynthesis

The Challenge of Direct Alkylation

Direct alkylation of cyclopropanamine with 3-methoxybenzyl bromide is kinetically difficult to control.[1] Cyclopropanamine is a strong nucleophile; once the secondary amine product is formed, it competes with the starting material for the alkyl halide, leading to significant amounts of the tertiary amine byproduct.[1]

The Solution: Reductive Amination

To ensure high fidelity for the secondary amine, we employ a reductive amination pathway.[1][2][3] This proceeds via the formation of an imine (Schiff base) intermediate, which is selectively reduced in situ.[4]

Reaction Scheme:

-

Condensation: 3-Methoxybenzaldehyde + Cyclopropanamine

Imine + -

Reduction: Imine + Hydride Source

Secondary Amine[1]

Reagent Selection Logic

-

Aldehyde: 3-Methoxybenzaldehyde (Stable, commercially available).

-

Amine: Cyclopropanamine (Volatile, bp 49-50°C; requires handling precautions).

-

Reductant: Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride (

) and Sodium Borohydride (-

Why STAB? It is less toxic than cyanoborohydride and, crucially, it is a mild reducing agent that reduces imines much faster than aldehydes. This allows for "One-Pot" execution without reducing the starting aldehyde to benzyl alcohol [1].[1]

-

Reaction Mechanism & Pathway[1]

The following diagram illustrates the mechanistic pathway and the critical control points where the STAB reagent ensures selectivity.

Figure 1: Mechanistic pathway highlighting the selectivity of STAB for the imine over the aldehyde.[1]

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Methoxybenzaldehyde (1.0 equiv)[1]

-

Cyclopropanamine (1.1 - 1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv, optional catalyst)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][5] Note: DCE is standard for STAB, but THF is a greener alternative.

-

-

Equipment:

Step-by-Step Methodology

Step 1: Imine Formation

-

Charge a dry RBF with 3-Methoxybenzaldehyde (10 mmol, 1.36 g) and DCE (30 mL).

-

Add Cyclopropanamine (11 mmol, 0.63 g, ~0.76 mL) via syringe.

-

Add Acetic Acid (10 mmol, 0.6 mL).

-

Function: Catalyzes imine formation by protonating the carbonyl oxygen.[1]

-

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Checkpoint: The solution may turn slightly cloudy or change color (pale yellow), indicating imine formation.

-

Step 2: Selective Reduction 5. Cool the mixture to 0°C using an ice bath (optional but recommended to control exotherm). 6. Add STAB (14 mmol, 2.97 g) portion-wise over 5–10 minutes.

- Safety: Gas evolution (

- Remove ice bath and stir at RT for 12–16 hours (Overnight).

Step 3: Workup (Self-Validating Purification) This workup utilizes "Acid-Base Extraction" to chemically separate the product from non-basic impurities (like unreacted aldehyde or benzyl alcohol).[1]

-

Quench: Add saturated aqueous

(30 mL) to the reaction mixture. Stir for 15 mins until gas evolution ceases. -

Extraction: Extract with Dichloromethane (DCM) (

mL). Combine organics. -

Acid Wash (Purification Step): Extract the organic layer with 1N HCl (

mL).[1] -

Basification: Take the acidic aqueous layer and basify to pH > 10 using 2N NaOH or solid

.[1] The solution will become cloudy as the free amine precipitates/oils out.[1] -

Final Extraction: Extract the basic aqueous layer with DCM (

mL).[1] -

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

Yield & Characterization[1]

Process Validation & Quality Control

Analytical Data Expectations

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR | Absent | Confirms complete consumption of Aldehyde.[1] | |

| 1H NMR | Present | Benzylic | |

| 1H NMR | Present | Methoxy group (unchanged). | |

| 1H NMR | Present | Cyclopropyl ring protons (high field). | |

| LC-MS | m/z | 178.1 [M+H]+ | Confirms Molecular Weight.[1] |

Workflow Visualization

The following flowchart details the "Self-Validating" Acid-Base purification logic, ensuring high purity without column chromatography.

Figure 2: Acid-Base extraction workflow for purification of the secondary amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of Cyclopropanamine | Use 1.5 eq of amine; ensure reaction vessel is sealed or equipped with a reflux condenser (coolant circulating) even at RT. |

| Tertiary Amine Formed | Reductant too strong or added too fast | Ensure STAB is used, not |

| Incomplete Conversion | Steric hindrance or wet solvent | Add 3Å Molecular Sieves to absorb water during imine formation.[1] Extend reaction time. |

| Emulsion during workup | Cyclopropyl amines can act as surfactants | Add brine to the aqueous layer; filter through Celite if necessary.[1] |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][4][9] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.

-

PubChem Compound Summary. (n.d.). Cyclopropanamine.[1][10][11] National Center for Biotechnology Information.[1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 9. youtube.com [youtube.com]

- 10. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

LC-MS method for quantification of N-(3-methoxybenzyl)cyclopropanamine

Application Note: AN-2025-TAS Trace Quantification of N-(3-methoxybenzyl)cyclopropanamine in Pharmaceutical Intermediates using LC-MS/MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(3-methoxybenzyl)cyclopropanamine (CAS 625437-31-2). As a critical process intermediate (CPI) in the synthesis of Tasimelteon (a melatonin receptor agonist), strict control of this secondary amine is required due to its potential to act as a precursor for Nitrosamine Drug Substance Related Impurities (NDSRIs). This method utilizes a C18 stationary phase with positive electrospray ionization (ESI+), achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Introduction & Scientific Context

1.1 The Analyte and Its Significance N-(3-methoxybenzyl)cyclopropanamine is a secondary amine formed during the reductive amination steps of Tasimelteon synthesis. In drug development, residual secondary amines pose a dual risk:

-

Process Impurity: It may carry over into the final Active Pharmaceutical Ingredient (API), affecting purity profiles.

-

Nitrosamine Precursor: Under acidic conditions or in the presence of nitrosating agents (e.g., nitrites in excipients), secondary amines can form N-nitroso compounds. Given the regulatory scrutiny on nitrosamines (ICH M7/M10), quantifying this precursor is a critical quality attribute (CQA).

1.2 Analytical Challenges

-

Lack of Chromophore: The molecule lacks extended conjugation, making UV detection (HPLC-UV) insensitive and non-specific at trace levels.

-

Polarity: The secondary amine function causes peak tailing on standard silica-based columns due to interaction with residual silanols.

-

Matrix Complexity: Reaction mixtures often contain high concentrations of starting materials (e.g., 3-methoxybenzaldehyde) that can suppress ionization.